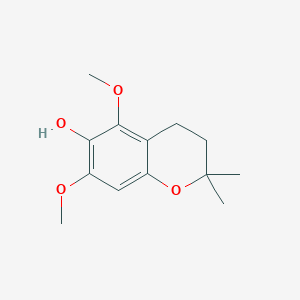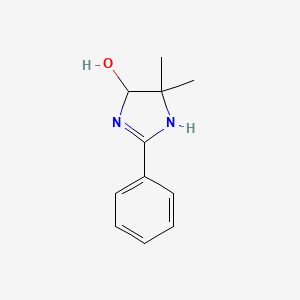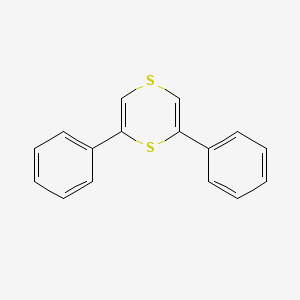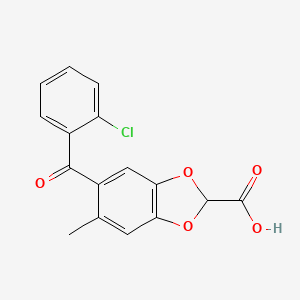![molecular formula C52H78Cl3O9- B14348553 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate CAS No. 90393-07-0](/img/structure/B14348553.png)
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenyl groups and ester functionalities. It is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the chlorinated phenyl intermediates. The key steps include:
Chlorination: The initial step involves the chlorination of phenol to produce 5-chloro-2-(2,4-dichlorophenoxy)phenol.
Esterification: The chlorinated phenol is then esterified with hexadecanoic acid to form the ester intermediates.
Coupling Reaction: The ester intermediates are coupled with 5-oxopentanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in treating bacterial infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives for various products.
Mécanisme D'action
The mechanism of action of 5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The chlorinated phenyl groups play a crucial role in enhancing the compound’s antimicrobial activity by increasing its lipophilicity and facilitating its incorporation into the lipid bilayer of microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorophene: Another chlorinated phenol with strong antibacterial activity, commonly used in disinfectants and antiseptics.
Uniqueness
5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is unique due to its complex structure, which combines multiple functional groups, enhancing its antimicrobial efficacy and making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90393-07-0 |
|---|---|
Formule moléculaire |
C52H78Cl3O9- |
Poids moléculaire |
953.5 g/mol |
Nom IUPAC |
5-[1-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-di(hexadecanoyloxy)propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C52H79Cl3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-49(58)61-40-47(63-50(59)33-29-30-48(56)57)52(43-38-41(53)34-36-45(43)62-46-37-35-42(54)39-44(46)55)64-51(60)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-39,47,52H,3-33,40H2,1-2H3,(H,56,57)/p-1 |
Clé InChI |
NHVRNZDHOBXXBF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)

